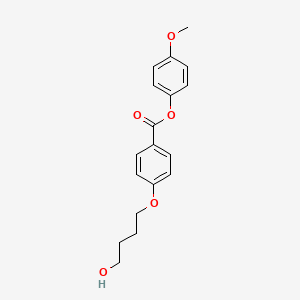![molecular formula C16H21NO3 B14208086 4-{2-[(2-Ethyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one CAS No. 830324-09-9](/img/structure/B14208086.png)
4-{2-[(2-Ethyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[(2-Ethyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a dioxolane ring, an aniline derivative, and a butenone moiety, making it a versatile molecule for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2-Ethyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst.
Aniline Derivative Formation: The aniline derivative is prepared by reacting aniline with an appropriate alkylating agent.
Coupling Reaction: The final step involves coupling the dioxolane ring with the aniline derivative and butenone moiety under specific reaction conditions, such as using a base catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-{2-[(2-Ethyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
4-{2-[(2-Ethyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-{2-[(2-Ethyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-Ethyl-1,3-dioxolan-2-one: A simpler dioxolane derivative with similar structural features.
2-Ethyl-2-methyl-1,3-dioxolane: Another dioxolane compound with different substituents.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: A dioxolane derivative used in different applications.
Uniqueness
4-{2-[(2-Ethyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one stands out due to its combination of a dioxolane ring, aniline derivative, and butenone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
830324-09-9 |
|---|---|
分子式 |
C16H21NO3 |
分子量 |
275.34 g/mol |
IUPAC 名称 |
4-[2-[(2-ethyl-1,3-dioxolan-2-yl)methyl]anilino]but-3-en-2-one |
InChI |
InChI=1S/C16H21NO3/c1-3-16(19-10-11-20-16)12-14-6-4-5-7-15(14)17-9-8-13(2)18/h4-9,17H,3,10-12H2,1-2H3 |
InChI 键 |
IIUGLJXHNBUBKE-UHFFFAOYSA-N |
规范 SMILES |
CCC1(OCCO1)CC2=CC=CC=C2NC=CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


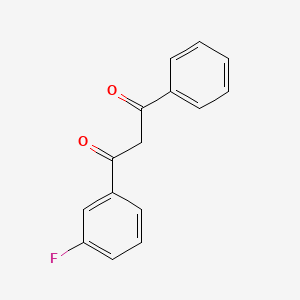
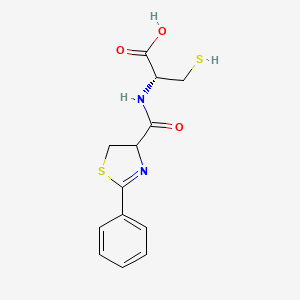
![2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208025.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline](/img/structure/B14208034.png)
![Furo[3,2-c]oxepin-4(2H)-one, 2,2-diethyl-3,6,7,8-tetrahydro-](/img/structure/B14208040.png)
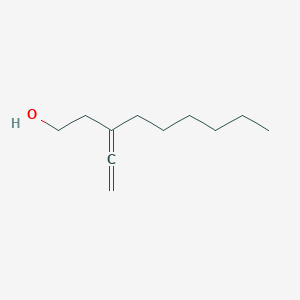
![2-[(12-Methyltridecyl)oxy]oxane](/img/structure/B14208043.png)
![2-[(2R,3S,5R)-5-Methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14208049.png)
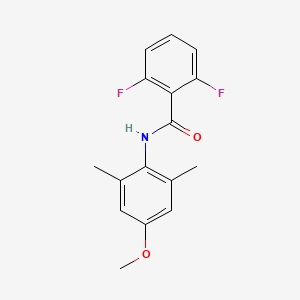
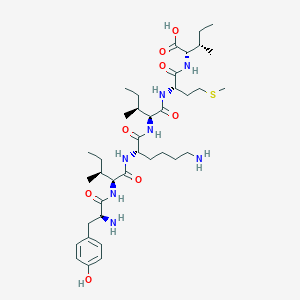
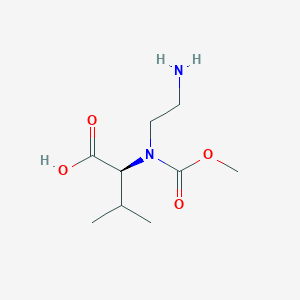

![methyl (1S,4R,6S,7Z,14S,18S)-18-(4-bromophenyl)sulfonyloxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylate](/img/structure/B14208070.png)
